
1-(4-Fluoro-2-methylphenyl)piperidin-3-amine
Vue d'ensemble
Description
1-(4-Fluoro-2-methylphenyl)piperidin-3-amine is a chemical compound with the molecular formula C12H17FN2 and a molecular weight of 208.28 . It is a derivative of piperidine, a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 1-(4-Fluoro-2-methylphenyl)piperidin-3-amine consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a phenyl ring with a fluorine atom and a methyl group .Applications De Recherche Scientifique
Conformational Analysis and Crystal Structure
The compound {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, closely related to the target molecule, has been studied for its conformational analysis and crystal structure. The research focused on the piperidin ring's conformation in solution and in solid state, revealing similarities between these conformations. The compound's thermal stability and phase transitions were also investigated, providing insights into its behavior under different conditions (Ribet et al., 2005).
Photophysical Properties
A study on borondipyrromethene analogues, which include piperidinyl and pyrrolidyl benzilates with tertiary amines such as piperidine, explored their photophysical properties. This research is significant for understanding the fluorescence behavior of these compounds in various solvents and their potential applications in fluorescence-based technologies (Qin et al., 2005).
Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors
Research on a novel anaplastic lymphoma kinase (ALK) inhibitor, which structurally relates to the specified compound, was conducted to understand its pharmacokinetics. The study focused on the enzymatic hydrolysis of the compound in plasma, its clearance, and half-life, offering valuable information for the development of effective cancer treatments (Teffera et al., 2013).
Synthesis of Important Intermediates
The synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an important intermediate for diabetes medication, demonstrates the utility of compounds like 1-(4-Fluoro-2-methylphenyl)piperidin-3-amine in pharmaceutical synthesis. The study highlights an environmentally friendly approach to synthesis, showcasing the compound's role in drug development (Liu et al., 2011).
Asymmetric Synthesis of Piperidines
A study on the asymmetric synthesis of 2,3,6-Trisubstituted Piperidines, starting from Baylis–Hillman adducts, illustrates the versatility of piperidine derivatives in the synthesis of biologically interesting compounds. The research demonstrates how piperidine derivatives can be effectively used in complex organic syntheses (Salgado et al., 2019).
Propriétés
IUPAC Name |
1-(4-fluoro-2-methylphenyl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-9-7-10(13)4-5-12(9)15-6-2-3-11(14)8-15/h4-5,7,11H,2-3,6,8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLDLISFEIXNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-methylphenyl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















